molecular formula C21H20Cl2FN3O2S B11081561 (2Z)-3-butyl-2-[(3,5-dichlorophenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-butyl-2-[(3,5-dichlorophenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11081561
M. Wt: 468.4 g/mol
InChI Key: JPFOKGQLDJGZRP-UHFFFAOYSA-N
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Description

(2Z)-3-butyl-2-[(3,5-dichlorophenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of dichlorophenyl and fluorophenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-butyl-2-[(3,5-dichlorophenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazinane Ring: This can be achieved through a cyclization reaction involving a suitable thiol and amine precursor.

    Introduction of the Butyl Group: This step often involves alkylation reactions using butyl halides under basic conditions.

    Attachment of the Dichlorophenyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions, where the aromatic rings are activated by electron-withdrawing groups like chlorine and fluorine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-butyl-2-[(3,5-dichlorophenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving sulfur and nitrogen-containing rings.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-butyl-2-[(3,5-dichlorophenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of electron-withdrawing groups like chlorine and fluorine can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-butyl-2-[(3,5-dichlorophenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide stands out due to its unique combination of butyl, dichlorophenyl, and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H20Cl2FN3O2S

Molecular Weight

468.4 g/mol

IUPAC Name

3-butyl-2-(3,5-dichlorophenyl)imino-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C21H20Cl2FN3O2S/c1-2-3-8-27-19(28)12-18(20(29)25-16-6-4-15(24)5-7-16)30-21(27)26-17-10-13(22)9-14(23)11-17/h4-7,9-11,18H,2-3,8,12H2,1H3,(H,25,29)

InChI Key

JPFOKGQLDJGZRP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CC(SC1=NC2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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